N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Description
This compound is a sulfonamide derivative featuring a 1-methyl-1H-pyrazol-5-yl aromatic system linked via an ethyl bridge to a 4-(trifluoromethyl)phenyl methanesulfonamide group. Its structure integrates a pyrazole ring (a heterocyclic moiety known for bioactivity in medicinal chemistry) and a trifluoromethyl group, which enhances metabolic stability and lipophilicity. The sulfonamide group contributes to hydrogen-bonding interactions, often critical for target binding in enzyme inhibition .
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2S/c1-26-19(11-12-24-26)17-6-2-15(3-7-17)10-13-25-29(27,28)14-16-4-8-18(9-5-16)20(21,22)23/h2-9,11-12,25H,10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEYKSQMHNAVEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway. Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases.
Mode of Action
The compound interacts with its target, NAMPT, and influences the NAD+ salvage pathway
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound belongs to a broader class of N-substituted sulfonamides and pyrazole-containing derivatives . Below is a comparative analysis with structurally related molecules:
Research Findings and Trends
Trifluoromethyl vs. Methyl/Phenyl Groups :
The trifluoromethyl group in the reference compound improves metabolic stability compared to methyl or phenyl substituents in analogues (e.g., Compound 41). However, this substitution reduces aqueous solubility (logP increased by ~1.5 units) .
For example, Compound 41’s acetamide group showed weaker COX-2 binding (IC₅₀ = 0.8 µM) compared to methanesulfonamide-based inhibitors (IC₅₀ < 0.1 µM in other studies) .
Heterocyclic Modifications: Pyrazole rings with 1-methyl substitution (as in the reference compound) demonstrate greater enzymatic selectivity than 3-methyl or phenyl-substituted pyrazoles. For instance, 3-methylpyrazole derivatives (e.g., 4-amino-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide) showed off-target activity against carbonic anhydrase isoforms .
Critical Analysis of Limitations
- Lack of In Vivo Data : Most analogues, including the reference compound, lack published in vivo pharmacokinetic or toxicity profiles.
- Synthetic Complexity : The ethyl-bridged pyrazole-phenyl structure requires multi-step synthesis, reducing scalability compared to simpler benzenesulfonamides .
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